4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the pyrrole class of compounds. It is a synthetic compound that has been used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of 4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to have anti-cancer activity in vitro, and to inhibit the growth of certain bacteria and viruses.
Advantages and Limitations for Lab Experiments
One advantage of using 4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the brain. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide. One potential direction is to further study its anti-cancer activity, and to investigate its potential as a chemotherapeutic agent. Additionally, more research is needed to understand its mechanism of action, which could lead to the development of more effective drugs that target the same pathways. Finally, the potential of this compound as a drug delivery system should be further explored, particularly for its ability to cross the blood-brain barrier.
Synthesis Methods
The synthesis of 4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide involves a multi-step process that starts with the reaction of 3,5-dimethylpyrrole with acetic anhydride to form 4-acetyl-3,5-dimethylpyrrole. This intermediate is then reacted with oxalyl chloride to form 4-acetyl-3,5-dimethylpyrrole-2-carbonyl chloride. The final step involves the reaction of 4-acetyl-3,5-dimethylpyrrole-2-carbonyl chloride with N-(oxolan-3-ylmethyl)-N-phenylamine to form this compound.
Scientific Research Applications
4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide has been used in scientific research for various purposes. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of certain bacteria and viruses. Additionally, it has been studied for its potential as a drug delivery system, due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
4-acetyl-3,5-dimethyl-N-(oxolan-3-ylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-18(15(3)23)14(2)21-19(13)20(24)22(11-16-9-10-25-12-16)17-7-5-4-6-8-17/h4-8,16,21H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMOMFDFUAWYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)N(CC2CCOC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.